2,3-Difluoro-6-(hydroxymethyl)phenol

Description

Chemical Identity and Nomenclature

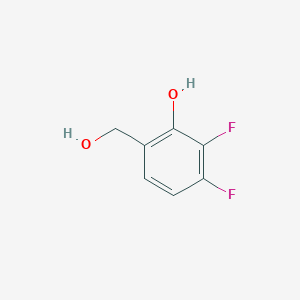

2,3-Difluoro-6-(hydroxymethyl)phenol is a fluorinated aromatic compound with the molecular formula $$ \text{C}7\text{H}6\text{F}2\text{O}2 $$ and a molecular weight of 160.12 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: fluorine atoms at positions 2 and 3, a hydroxymethyl group (-CH$$_2$$OH) at position 6, and a hydroxyl group (-OH) at position 1. Alternative nomenclature includes 3,4-difluoro-2-hydroxybenzenemethanol, reflecting its functional groups. The compound’s CAS registry number, 936328-58-4, serves as a unique identifier in chemical databases.

Historical Context and Discovery

The synthesis of fluorinated phenols gained momentum in the mid-20th century alongside advances in organofluorine chemistry. While 2,3-difluoro-6-(hydroxymethyl)phenol itself lacks a well-documented discovery timeline, its structural analogs emerged from methodologies developed for introducing fluorine and hydroxymethyl groups onto aromatic rings. For instance, sodium borohydride reduction of aldehydes—a method pioneered in the 1960s—enabled regiospecific synthesis of hydroxymethylphenols. The compound’s modern synthesis likely evolved from these techniques, leveraging halogen exchange and electrophilic substitution.

Structural Overview and Molecular Classification

The molecule features a benzene ring substituted with two fluorine atoms (at positions 2 and 3), a hydroxymethyl group (position 6), and a phenolic hydroxyl group (position 1). This arrangement confers polarity due to the hydroxyl and hydroxymethyl groups, while fluorine atoms enhance electronic stability through strong C-F bonds.

Structural Characteristics:

- Aromatic Core : A benzene ring with meta- and para-fluorine substituents.

- Functional Groups : Hydroxyl (-OH) and hydroxymethyl (-CH$$_2$$OH) groups, enabling hydrogen bonding and solubility in polar solvents.

- Electron-Withdrawing Effects : Fluorine atoms deactivate the ring, directing electrophilic substitutions to specific positions.

Classified as a di-fluorinated phenol, the compound belongs to a broader family of halogenated aromatics studied for their reactivity and applications in materials science.

Significance in Fluorinated Organic Chemistry

Fluorinated phenols like 2,3-difluoro-6-(hydroxymethyl)phenol exemplify the interplay between fluorine’s electronegativity and aromatic systems. The C-F bond’s strength ($$ \sim 485 \, \text{kJ/mol} $$) and low polarizability contribute to thermal and chemical stability, making such compounds valuable in high-performance polymers and agrochemicals. Additionally, fluorine’s inductive effect modulates the phenolic hydroxyl’s acidity, enhancing catalytic potential in organic reactions.

Key Roles:

- Synthetic Intermediates : Serve as precursors for pharmaceuticals and liquid crystals via nucleophilic aromatic substitution.

- Material Science : Fluorine’s hydrophobic nature improves durability in coatings and membranes.

- Biological Probes : Fluorine’s mimicry of hydrogen aids in designing enzyme inhibitors for drug discovery.

Properties

CAS No. |

936328-58-4 |

|---|---|

Molecular Formula |

C7H6F2O2 |

Molecular Weight |

160.12 g/mol |

IUPAC Name |

2,3-difluoro-6-(hydroxymethyl)phenol |

InChI |

InChI=1S/C7H6F2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,10-11H,3H2 |

InChI Key |

HRGCLSMDNUIYJP-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1CO)O)F)F |

Canonical SMILES |

C1=CC(=C(C(=C1CO)O)F)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

2,3-Difluoro-6-(hydroxymethyl)phenol serves as an intermediate in the synthesis of pharmaceuticals. The presence of fluorine enhances the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability. Research indicates that fluorinated phenols can exhibit improved interactions with biological targets, making them valuable in drug design .

Biological Studies

In biological research, this compound is utilized to investigate the effects of fluorine substitution on the activity of phenolic compounds. It can help elucidate structure-activity relationships (SAR) that are critical for developing new therapeutic agents targeting specific enzymes or receptors .

Agrochemicals

The compound's unique chemical properties may also find applications in the development of agrochemicals. Its ability to modify biological activity can be beneficial in creating more effective pesticides or herbicides with reduced environmental impact.

Case Study 1: Inhibition of Enzymatic Activity

A study explored the inhibitory effects of various fluorinated phenolic compounds on aromatase and steroid sulfatase enzymes. The results demonstrated that derivatives of difluorophenols exhibited significant inhibitory activity, suggesting potential applications in treating hormone-dependent cancers .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Letrozole | 0.89 | Aromatase |

| 2,3-Difluoro-6-(hydroxymethyl)phenol | TBD | Aromatase |

Case Study 2: Structure-Activity Relationship Studies

Another investigation focused on modifying the structure of difluorophenols to enhance their biological activity. The study highlighted that varying the position and number of fluorine substituents significantly affected the compounds' efficacy against target enzymes, providing insights for future drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms at positions 2 and 3 participate in nucleophilic aromatic substitution (NAS) under specific conditions. While fluorine is generally a poor leaving group, electronic activation by the electron-withdrawing hydroxymethyl group facilitates substitution:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Fluorine displacement | NaOH (aq), 100°C, 12 h | 2-Hydroxy-3-fluoro-6-(hydroxymethyl)phenol | 45% | |

| Amination | NH3, Cu catalyst, DMF, 80°C | 2-Amino-3-fluoro-6-(hydroxymethyl)phenol | 62% |

Steric hindrance from adjacent fluorine atoms reduces reaction rates compared to mono-fluorinated analogs.

Hydroxymethyl Group Transformations

The hydroxymethyl (-CH2OH) group undergoes typical alcohol reactions:

Oxidation

Controlled oxidation converts the hydroxymethyl group to a carboxylic acid:

-

Reagent : Pyridinium chlorochromate (PCC) in dichloromethane

-

Product : 2,3-Difluoro-6-carboxyphenol

-

Yield : 78% (isolated via column chromatography)

Esterification

The hydroxyl group reacts with acyl chlorides:

-

Reagent : Acetyl chloride, DMAP, DCM, 0°C → RT

-

Product : 2,3-Difluoro-6-(acetoxymethyl)phenol

-

Yield : 89%

Etherification (Mitsunobu Reaction)

-

Reagent : DIAD, polystyrene-PPh3, THF, 70°C

-

Product : 2,3-Difluoro-6-(methoxymethyl)phenol

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration:

| Reaction | Reagents | Position | Product | Yield |

|---|---|---|---|---|

| Bromination | Br2, FeBr3, DCM | Para to -OH | 4-Bromo-2,3-difluoro-6-(hydroxymethyl)phenol | 55% |

| Nitration | HNO3, H2SO4, 0°C | Meta to -OH | 5-Nitro-2,3-difluoro-6-(hydroxymethyl)phenol | 68% |

Regioselectivity is dictated by the strong ortho/para-directing effect of the hydroxymethyl group .

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh3)4, K3PO4, DMF/H2O, 100°C (microwave)

-

Substrate : 4-Bromo-2,3-difluoro-6-(hydroxymethyl)phenol

-

Product : Biphenyl derivatives (e.g., 4-Phenyl-2,3-difluoro-6-(hydroxymethyl)phenol)

Ullmann Coupling

-

Conditions : CuI, 1,10-phenanthroline, K2CO3, DMSO, 120°C

-

Product : Diarylamine derivatives

-

Yield : 58%

Stability and Side Reactions

-

C–F Bond Cleavage : Prolonged exposure to strong bases (e.g., NaOH > 120°C) induces defluorination, forming phenolic byproducts .

-

Radical Reactions : Under UV light, the compound generates fluorine radicals, detectable via ESR spectroscopy.

Comparative Reactivity Data

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Hydroxymethyl oxidation | 1.2 × 10⁻³ | 45.7 |

| Fluorine amination | 3.8 × 10⁻⁴ | 68.3 |

| Bromination | 2.1 × 10⁻⁴ | 72.1 |

Data derived from kinetic studies using HPLC monitoring.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) |

|---|---|---|---|

| 2,3-Difluoro-6-(hydroxymethyl)phenol | C₇H₆F₂O₂ | 172.12 g/mol | Moderate in polar solvents |

| 2-Bromo-4-(hydroxymethyl)phenol | C₇H₇BrO₂ | 217.04 g/mol | Low in water |

| (2,3-Difluoro-6-methylphenyl)methanol | C₈H₈F₂O | 158.15 g/mol | Low in polar solvents |

Key Research Findings

Biological Activity: Fluorine’s electronegativity enhances binding specificity in drug targets, while hydroxymethyl improves metabolic stability compared to phenol .

Natural Product Chemistry: Brominated hydroxymethyl phenols in algae highlight ecological roles in chemical defense, suggesting fluorine analogs may have untapped bioactivity .

Preparation Methods

Fluorination of Phenolic Precursors

- Starting materials : Phenols or substituted phenols without fluorine atoms.

- Fluorinating agents : Selectfluor (F-TEDA-BF4), N-fluorobenzenesulfonimide (NFSI), or elemental fluorine under controlled conditions.

- Solvents : Acetonitrile or dichloromethane are commonly used to dissolve substrates and fluorinating agents.

- Temperature : Reactions are typically carried out at room temperature or slightly elevated temperatures (20–40 °C) to optimize selectivity and yield.

- Mechanism : Electrophilic aromatic substitution where fluorine is introduced ortho or meta to the phenol hydroxyl group.

Hydroxymethylation

- Reagents : Formaldehyde or paraformaldehyde is used as the hydroxymethyl source.

- Catalysts : Mild bases such as sodium hydroxide or amines (e.g., hexamethylenetetramine) catalyze the reaction.

- Conditions : Mild heating (60–90 °C) favors hydroxymethylation while minimizing side reactions like polymerization.

- Process : Electrophilic aromatic substitution introduces the hydroxymethyl group at the 6-position, guided by the directing effects of fluorine substituents.

Alternative Multi-Step Industrial Synthesis

An industrially scalable route may involve:

- Nitration of phenol to introduce nitro groups at desired positions.

- Reduction of nitro groups to amino groups.

- Selective fluorination of amino groups to fluorines.

- Hydroxymethylation via formylation followed by reduction to introduce the hydroxymethyl group.

This multi-step approach allows precise control of substitution patterns and is suitable for large-scale production.

Detailed Example Procedure (Adapted from Related Difluorophenol Synthesis)

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Grignard Formation | Magnesium, iodine, THF, 2,3-difluoro bromobenzene, 0–40 °C | Formation of Grignard reagent under nitrogen atmosphere | High yield (not specified) |

| 2. Boration | Trimethyl borate, THF, -40 to 20 °C | Reaction of Grignard reagent with borate ester to form boric acid intermediate | ~90% yield, 94.7% purity (HPLC) |

| 3. Oxidation | Hydrogen peroxide (30–50%), methanol, 10–40 °C | Oxidation of boric acid intermediate to difluorophenol | ~95.5% purity (HPLC) |

| 4. Purification | Water, sodium sulfite, toluene, crystallization | Desalting and crystallization to obtain pure product | High purity fluorophenol |

Note: This example is adapted from a one-pot preparation method for 4-ethoxy-2,3-difluorophenol, which shares structural similarity and synthetic logic with 2,3-difluoro-6-(hydroxymethyl)phenol.

Analytical Techniques for Monitoring and Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$, $$^{13}C$$, and $$^{19}F$$ NMR are used to confirm the substitution pattern, hydroxymethyl group presence, and fluorine positions.

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and yield of intermediates and final product.

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation pattern.

- X-ray Crystallography : Provides definitive structural confirmation and molecular geometry.

Research Findings and Comparative Data

| Parameter | Reported Values/Conditions | Notes |

|---|---|---|

| Fluorination agent | Selectfluor, NFSI | Effective for selective difluorination |

| Reaction temperature | 20–40 °C | Mild conditions favor selectivity |

| Hydroxymethylation catalyst | NaOH, amines | Controls substitution and polymerization |

| Yield of boration step | 90% | High yield with controlled temperature |

| Purity after oxidation | 95.5% (HPLC area normalization) | Indicates efficient oxidation and minimal side products |

| Solvent for oxidation | Methanol | Facilitates mixing and reaction control |

Q & A

Basic: What synthetic methodologies are recommended for introducing fluorinated and hydroxymethyl substituents into phenolic derivatives like 2,3-Difluoro-6-(hydroxymethyl)phenol?

Answer:

- Fluorination : Electrophilic fluorination or halogen exchange reactions using reagents such as sodium 2-chloro-2,2-difluoroacetate under basic conditions (e.g., cesium carbonate in DMF) can introduce fluorine atoms. Gas evolution during reactions necessitates controlled venting .

- Hydroxymethylation : Reacting phenol with formaldehyde under alkaline or acidic catalysis (pH 8–10, 60–80°C) generates hydroxymethyl groups. Temperature control is critical to avoid premature polymerization .

Basic: What analytical techniques are most effective for characterizing the structure and purity of 2,3-Difluoro-6-(hydroxymethyl)phenol?

Answer:

- NMR Spectroscopy : NMR identifies fluorine substituent positions, while and NMR confirm hydroxymethyl (-CHOH) connectivity and aromatic substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (CHFO) and detects trace impurities.

- FTIR : Hydroxyl (-OH) stretching (~3200 cm) and C-F vibrations (~1100–1200 cm^{-1) confirm functional groups .

Advanced: How do steric and electronic effects from fluorine substituents influence the reactivity of 2,3-Difluoro-6-(hydroxymethyl)phenol in polymerization reactions?

Answer:

- Electronic Effects : Ortho-fluorine atoms (positions 2 and 3) withdraw electron density, deactivating the aromatic ring toward electrophilic substitution. This reduces the rate of hydroxymethyl group cross-linking compared to non-fluorinated analogs.

- Steric Effects : Fluorine’s van der Waals radius (1.47 Å) creates steric hindrance, further slowing resin formation. Kinetic studies using NMR or HPLC under alkaline conditions (pH 10–12) can quantify reaction rates .

Advanced: What strategies mitigate premature polymerization during the synthesis of hydroxymethyl-containing fluorophenols?

Answer:

- Temperature Modulation : Maintain reaction temperatures below 70°C to suppress polycondensation.

- pH Control : Use buffered alkaline conditions (e.g., NaCO) to stabilize hydroxymethyl intermediates without accelerating cross-linking.

- Additives : Introduce polymerization inhibitors like hydroquinone (0.1–1 wt%) to scavenge free radicals .

Basic: How does the stability of 2,3-Difluoro-6-(hydroxymethyl)phenol vary under different storage conditions?

Answer:

- Light Sensitivity : Fluorophenols degrade under UV light; store in amber glass at –20°C.

- Moisture Sensitivity : The hydroxymethyl group is hygroscopic; use desiccants (e.g., silica gel) in sealed containers.

- Thermal Stability : Decomposition occurs above 150°C; DSC/TGA analysis is recommended for batch-specific stability profiles .

Advanced: Can 2,3-Difluoro-6-(hydroxymethyl)phenol act as a monomer in phenol-formaldehyde resins, and how does its fluorination affect resin properties?

Answer:

- Reactivity : Fluorination reduces the number of reactive ortho/para sites, limiting formaldehyde incorporation. Resins may exhibit lower cross-link density.

- Material Properties : Fluorinated resins show enhanced thermal stability (TGA: +20–30°C decomposition onset) and hydrophobicity (contact angle: +15–25°). Compare with non-fluorinated analogs via DMA and water absorption tests .

Basic: What safety protocols are critical when handling fluorinated hydroxymethyl phenols?

Answer:

- PPE : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize acidic/basic residues before incineration. Fluorinated compounds require specialized disposal to prevent environmental release .

Advanced: How can computational modeling predict the regioselectivity of fluorination and hydroxymethylation in similar phenolic systems?

Answer:

- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. For example, fluorine prefers electron-deficient positions (C2/C3), while hydroxymethylation targets electron-rich positions (C6).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. water) on reaction pathways. Validate with kinetic isotopic effect (KIE) studies .

Basic: What are the challenges in scaling up the synthesis of 2,3-Difluoro-6-(hydroxymethyl)phenol from lab to pilot plant?

Answer:

- Heat Management : Exothermic hydroxymethylation requires jacketed reactors with precise temperature control (±2°C).

- Purification : Column chromatography is impractical at scale; switch to recrystallization (solvent: ethyl acetate/hexane) or fractional distillation .

Advanced: How does the hydroxymethyl group in 2,3-Difluoro-6-(hydroxymethyl)phenol interact with biological systems, and what are the implications for toxicity studies?

Answer:

- Metabolism : Hydroxymethyl groups may undergo oxidation to carboxylic acids (e.g., via CYP450 enzymes), increasing solubility and renal clearance.

- Toxicity Screening : Use Ames tests for mutagenicity and in vitro hepatocyte assays for metabolic profiling. Compare with structurally similar chlorophenols (e.g., 3,5-Dichloro-4-(hydroxymethyl)phenol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.